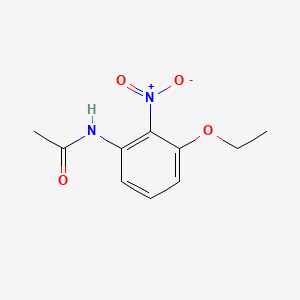
Acetic acid;3-cyclohexylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-cyclohexylprop-2-en-1-ol is a chemical compound with the molecular formula C11H18O2. It is also known by its IUPAC name, (2E)-3-Cyclohexyl-2-propen-1-ol. This compound is characterized by the presence of a cyclohexyl group attached to a prop-2-en-1-ol moiety, which is further esterified with acetic acid. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-cyclohexylprop-2-en-1-ol typically involves the esterification of 3-cyclohexylprop-2-en-1-ol with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-cyclohexylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Cyclohexylprop-2-enal or cyclohexylprop-2-enoic acid.
Reduction: 3-cyclohexylprop-2-en-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-cyclohexylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-cyclohexylprop-2-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3-cyclohexylprop-2-en-1-ol, which can then interact with enzymes and other proteins. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-cyclohexyl-1-methyl-propyl ester: Similar structure but with a methyl group instead of a prop-2-en-1-ol moiety.
Acetic acid 2-methyl-1-phenyl-propyl ester: Contains a phenyl group instead of a cyclohexyl group.
Acetic acid 1-methyl-2-phenyl-propyl ester: Similar ester structure but with different substituents.
Uniqueness
Acetic acid;3-cyclohexylprop-2-en-1-ol is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-ol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
172990-75-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;3-cyclohexylprop-2-en-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h4,7,9-10H,1-3,5-6,8H2;1H3,(H,3,4) |
InChI Key |
PCVLASAMFROFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(CC1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


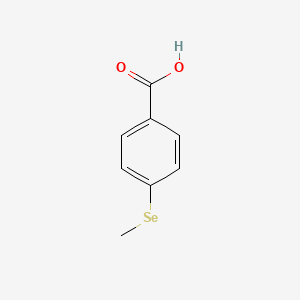
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
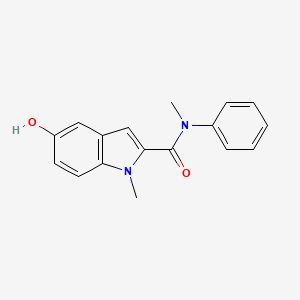

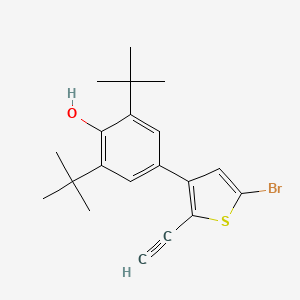

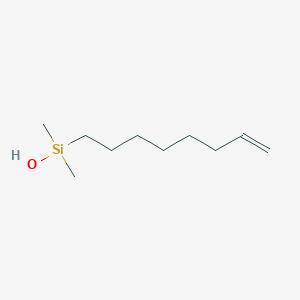
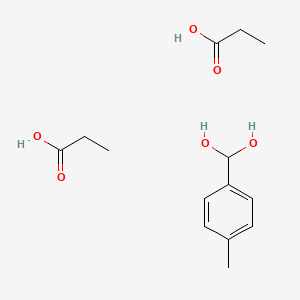


![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
